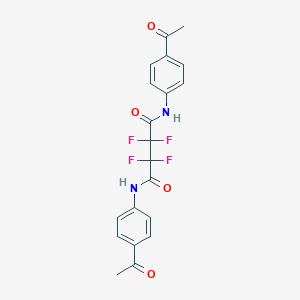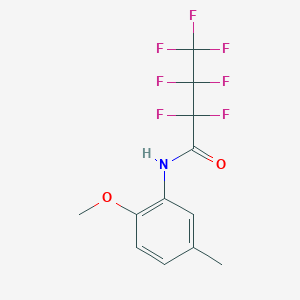![molecular formula C24H19BrFN3O2 B449733 N'~1~-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE](/img/structure/B449733.png)
N'~1~-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated phenyl ring, a fluorobenzyl group, and an indole moiety
Preparation Methods
The synthesis of N’~1~-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Fluorobenzylation: The attachment of a fluorobenzyl group to the phenyl ring.
Indole Formation: The synthesis of the indole moiety.
Hydrazide Formation: The final step involves the formation of the aceto hydrazide linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
N’~1~-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other groups to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’~1~-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique functional groups can be utilized in the design of new materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: The compound can be used as a probe to study biological processes or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, as well as the indole moiety, play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N’~1~-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
N’~1~-((E)-1-{5-CHLORO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE: This compound has a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
N’~1~-((E)-1-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE: The presence of a methyl group instead of fluorine can alter the compound’s electronic properties and interactions with targets.
Properties
Molecular Formula |
C24H19BrFN3O2 |
|---|---|
Molecular Weight |
480.3g/mol |
IUPAC Name |
N-[(E)-[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C24H19BrFN3O2/c25-19-7-10-23(31-15-16-5-8-20(26)9-6-16)18(11-19)14-28-29-24(30)12-17-13-27-22-4-2-1-3-21(17)22/h1-11,13-14,27H,12,15H2,(H,29,30)/b28-14+ |
InChI Key |
VOYDRFOYNLIOBQ-CCVNUDIWSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)F |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-chlorophenoxy)methyl]-N'-{[1-(1-naphthyl)-3-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B449653.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B449657.png)

![N~1~-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE](/img/structure/B449661.png)

![N~1~-[2-(2-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE](/img/structure/B449664.png)
![N'-[4-(allyloxy)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B449665.png)



![N'-(2-furylmethylene)-3-[(1-naphthyloxy)methyl]benzohydrazide](/img/structure/B449673.png)
![4-{2-[4-(diethylamino)benzylidene]hydrazino}-N-(2-iodophenyl)-4-oxobutanamide](/img/structure/B449675.png)
